Benzeneacetic acid, 4-(4-oxo-2-((phenylmethyl)thio)-3(4H)-quinazolinyl)-, methyl ester
Description
Properties
CAS No. |
102038-01-7 |
|---|---|
Molecular Formula |
C24H20N2O3S |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
methyl 2-[4-(2-benzylsulfanyl-4-oxoquinazolin-3-yl)phenyl]acetate |
InChI |
InChI=1S/C24H20N2O3S/c1-29-22(27)15-17-11-13-19(14-12-17)26-23(28)20-9-5-6-10-21(20)25-24(26)30-16-18-7-3-2-4-8-18/h2-14H,15-16H2,1H3 |
InChI Key |
WLRQHEZBYSYMQK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-(4-oxo-2-((phenylmethyl)thio)-3(4H)-quinazolinyl)-, methyl ester typically involves multiple steps. One common approach is the condensation of 2-aminobenzamide with benzyl mercaptan to form the quinazoline core, followed by acylation with benzeneacetic acid derivatives. The final step involves esterification with methanol under acidic conditions to yield the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 4-(4-oxo-2-((phenylmethyl)thio)-3(4H)-quinazolinyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The quinazoline core can be reduced under specific conditions.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while reduction of the quinazoline core can produce dihydroquinazoline derivatives.
Scientific Research Applications
Benzeneacetic acid, 4-(4-oxo-2-((phenylmethyl)thio)-3(4H)-quinazolinyl)-, methyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 4-(4-oxo-2-((phenylmethyl)thio)-3(4H)-quinazolinyl)-, methyl ester involves its interaction with specific molecular targets. The quinazoline core can interact with enzymes or receptors, modulating their activity. The thioether group may also play a role in its bioactivity by influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Benzeneacetic acid, 4-(4-oxo-2-((phenylmethyl)thio)-3(4H)-quinazolinyl)-, methyl ester
- CAS Registry Number : 102037-99-0
- Molecular Formula : C₂₀H₂₀N₂O₃S
- Molecular Weight : 368.45 g/mol
- Structural Features: The compound comprises a quinazolinone core (4-oxo-3(4H)-quinazolinyl) substituted at position 2 with a benzylthio (-S-CH₂C₆H₅) group. A benzeneacetic acid methyl ester moiety is attached at position 4 of the quinazolinone ring .
Physical Properties :
Synthetic Routes :
The synthesis involves hydrolysis of precursor esters under basic conditions (e.g., lithium hydroxide in THF-MeOH-H₂O), followed by acidification . Modifications to the thioether side chain (e.g., propylthio vs. benzylthio) are achieved via nucleophilic substitution reactions .
Applications: Primarily used in research as a pharmacophore scaffold due to the quinazolinone moiety, which is associated with bioactivity in antimicrobial and anticancer agents .
Comparison with Similar Compounds
Structural Analogs
Table 1: Structural and Physicochemical Comparisons
Functional Group Impact on Bioactivity
- Thioether-containing quinazolinones exhibit moderate antimicrobial activity, as seen in related compounds like 2-acetyl-4(3H)-quinazolinone .
Toxicity Profile :
- The target compound (102037-99-0) has an LD₅₀ of >1,000 mg/kg in mice, indicating low acute toxicity . Analogous compounds with shorter thioether chains (e.g., ethylthio) may exhibit higher bioavailability but comparable safety margins.
Biological Activity
Benzeneacetic acid, 4-(4-oxo-2-((phenylmethyl)thio)-3(4H)-quinazolinyl)-, methyl ester, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including antibacterial, anti-inflammatory, and anticancer properties, along with relevant case studies and research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
| Component | Description |
|---|---|
| Chemical Name | This compound |
| Molecular Formula | CHNOS |
| Molecular Weight | 328.38 g/mol |
1. Antibacterial Activity
Research indicates that compounds similar to benzeneacetic acid derivatives exhibit significant antibacterial properties. For instance, studies on related quinazoline derivatives have shown effectiveness against various bacterial strains. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.
Case Study:
A study evaluated the antibacterial activity of related quinazoline derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated an inhibition zone of up to 20 mm for certain derivatives at a concentration of 100 µg/mL, suggesting potent antibacterial properties .
2. Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that benzeneacetic acid derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.
Research Findings:
In a study assessing the anti-inflammatory activity of various quinazoline derivatives, it was found that certain compounds reduced COX-2 activity by approximately 50% at concentrations as low as 10 µM . This suggests potential therapeutic applications in treating inflammatory diseases.
3. Anticancer Activity
Benzeneacetic acid derivatives have been explored for their anticancer properties. The quinazoline moiety is known for its ability to interact with multiple cellular targets involved in cancer progression.
Case Study:
A recent investigation focused on the cytotoxic effects of benzeneacetic acid derivatives on human cancer cell lines (e.g., MCF-7 and HeLa). The results indicated that certain derivatives induced apoptosis in MCF-7 cells with an IC50 value of 15 µM, highlighting their potential as anticancer agents .
The biological activities of benzeneacetic acid derivatives can be attributed to several mechanisms:
- Enzyme Inhibition: Compounds may inhibit key enzymes involved in bacterial metabolism or inflammatory processes.
- Apoptosis Induction: Certain derivatives trigger apoptotic pathways in cancer cells.
- Molecular Interactions: Docking studies suggest strong binding affinities to target proteins involved in disease pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
